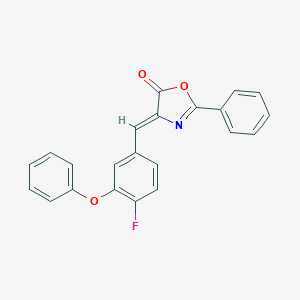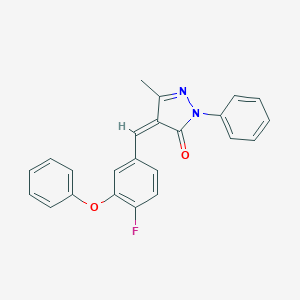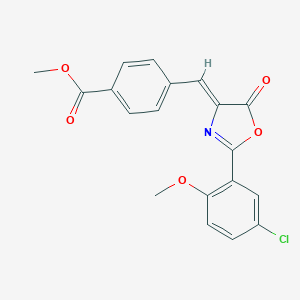![molecular formula C28H19BrFN3O B299247 N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine, also known as BPPFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biological research. In medicinal chemistry, N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine has been reported to exhibit anticancer, anti-inflammatory, and anti-tumor properties. In material science, N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine has been used as a building block for the synthesis of novel organic materials with unique properties. In biological research, N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine has been used as a fluorescent probe for the detection of metal ions in living cells.
Mécanisme D'action
The mechanism of action of N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine is not fully understood. However, it has been reported that N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine interacts with metal ions such as copper and zinc, leading to the formation of metal complexes. These metal complexes have been shown to exhibit anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects
N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine has been reported to exhibit biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine has also been shown to exhibit selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine has several advantages for lab experiments, including its simple synthesis method, high yield, and potential applications in various fields. However, N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine also has some limitations, including its limited solubility in water and potential toxicity towards normal cells.
Orientations Futures
There are several future directions for the research on N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine. One potential direction is the development of N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine-based materials with unique properties for various applications. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Furthermore, the mechanism of action of N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine needs to be further elucidated to fully understand its potential applications in medicinal chemistry and biological research.
Conclusion
In conclusion, N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine is a chemical compound with potential applications in various fields. Its simple synthesis method, potential anticancer and anti-inflammatory properties, and selectivity towards cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine and to optimize its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine involves the reaction of 4-bromophenylhydrazine and 4-fluoro-3-phenoxybenzaldehyde in the presence of triethylamine. The resulting product is then treated with phenylhydrazine and acetic acid to obtain N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine. The synthesis of N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine has been reported to be a simple and efficient method, with a high yield of the final product.
Propriétés
Nom du produit |
N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine |
|---|---|
Formule moléculaire |
C28H19BrFN3O |
Poids moléculaire |
512.4 g/mol |
Nom IUPAC |
(E)-N-[5-(4-bromophenyl)-2-phenylpyrazol-3-yl]-1-(4-fluoro-3-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C28H19BrFN3O/c29-22-14-12-21(13-15-22)26-18-28(33(32-26)23-7-3-1-4-8-23)31-19-20-11-16-25(30)27(17-20)34-24-9-5-2-6-10-24/h1-19H/b31-19+ |
Clé InChI |
CAOADUHWVXTZOV-ZCTHSVRISA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)/N=C/C4=CC(=C(C=C4)F)OC5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N=CC4=CC(=C(C=C4)F)OC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N=CC4=CC(=C(C=C4)F)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299165.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)






![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)